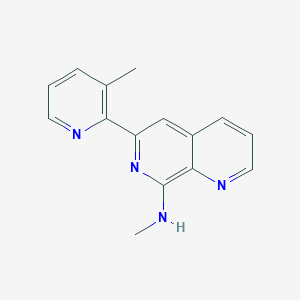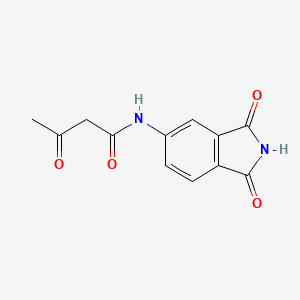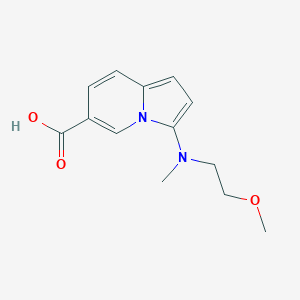
3-((2-Methoxyethyl)(methyl)amino)indolizine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2-Methoxyethyl)(methyl)amino)indolizine-6-carboxylic acid is a complex organic compound that belongs to the indolizine family. . This compound is characterized by the presence of a carboxylic acid group at the 6-position of the indolizine ring and a 3-substituent consisting of a 2-methoxyethyl and methylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Methoxyethyl)(methyl)amino)indolizine-6-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-(pyridin-2-yl)acetonitrile with selenium dioxide to form the indolizine core
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions and oxidative coupling approaches has been explored to achieve efficient synthesis of indolizine derivatives .
Chemical Reactions Analysis
Types of Reactions
3-((2-Methoxyethyl)(methyl)amino)indolizine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the indolizine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and amines are employed in nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted indolizine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.
Scientific Research Applications
. Some of its notable applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules and functional dyes.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Industry: Utilized in the development of organic fluorescent molecules for material applications.
Mechanism of Action
The mechanism of action of 3-((2-Methoxyethyl)(methyl)amino)indolizine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-((2-Methoxyethyl)(methyl)amino)indolizine-6-carboxylic acid can be compared with other similar compounds, such as:
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Indolizine derivatives: Compounds with similar indolizine core structures but different substituents, leading to varied biological and chemical properties.
Properties
Molecular Formula |
C13H16N2O3 |
|---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
3-[2-methoxyethyl(methyl)amino]indolizine-6-carboxylic acid |
InChI |
InChI=1S/C13H16N2O3/c1-14(7-8-18-2)12-6-5-11-4-3-10(13(16)17)9-15(11)12/h3-6,9H,7-8H2,1-2H3,(H,16,17) |
InChI Key |
KJUTYPKQHDOEBX-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCOC)C1=CC=C2N1C=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(Cyclopropanecarbonyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11866472.png)

![tert-Butyl 3-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate](/img/structure/B11866494.png)
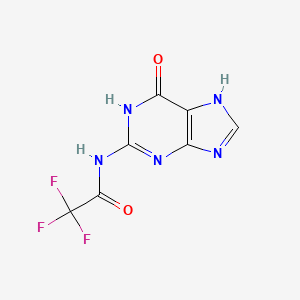
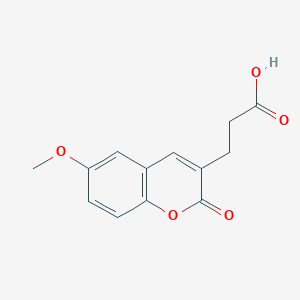

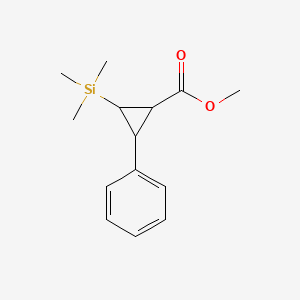
![2-fluoro-N-[1-(1H-indol-3-yl)propan-2-yl]-2-methylpropan-1-amine](/img/structure/B11866520.png)
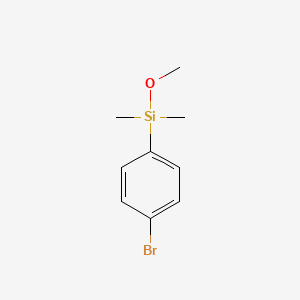
![8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B11866525.png)
